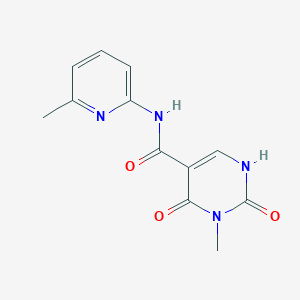![molecular formula C22H24N4O B2879847 2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide CAS No. 1251677-18-5](/img/structure/B2879847.png)
2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.
科学的研究の応用
Anti-Inflammatory Applications
The compound has been studied for its potential anti-inflammatory properties. A series of derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which play a key role in the inflammatory process . Compounds with a methoxy group and piperidine or morpholine moieties showed high inhibition values, indicating significant potential for the development of new anti-inflammatory drugs.
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in many pharmaceutical classes. The compound can be used as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of pharmacological activities, making them valuable for medicinal chemistry.
Pharmacological Applications
The piperidine moiety is a common feature in many drugs and alkaloids. The compound has been part of research focusing on the synthesis and biological evaluation of potential drugs containing the piperidine structure. This includes exploring its role in multicomponent reactions, cyclization, and amination processes that are fundamental in creating biologically active molecules .
mTOR Kinase and PI3 Kinase Inhibition
Compounds similar to “7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine” have been identified as inhibitors of mTOR kinase and PI3 kinase. These enzymes are involved in cell growth and metabolism, and their inhibition can be beneficial in treating cancers and other diseases related to cell proliferation .
Anti-Fibrotic Activities
Research has indicated that certain derivatives of the compound exhibit anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, where tissue scarring leads to organ dysfunction. The compound’s derivatives have shown better activities than some existing anti-fibrotic drugs, presenting a promising avenue for new treatments .
Drug Construction
Due to the structural importance of the piperidine cycle in heterocyclic compounds, the compound is significant in the construction of new drugs. Its derivatives can be used to create a variety of pharmacologically active agents, contributing to the diversity and efficacy of therapeutic options available in the pharmaceutical industry .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to understand the interaction between potential drugs and their protein targets. These studies help in visualizing the three-dimensional geometrical view of ligand binding, which is essential for drug design and development .
Development of Synthetic Methods
The compound serves as a key subject in the development of fast and cost-effective methods for the synthesis of substituted piperidines. This research is vital for the pharmaceutical industry, as it aims to streamline the production of piperidine-based drugs, making them more accessible .
将来の方向性
Piperidines and their derivatives are a significant part of the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . This suggests that there is ongoing research and development in this field, indicating potential future directions for “2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide” and similar compounds.
特性
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-11-12-18-20(25-17-9-4-3-5-10-17)19(14-23-21(18)24-15)22(27)26-13-7-6-8-16(26)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEMGPWHOJAAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
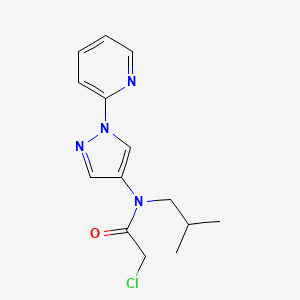
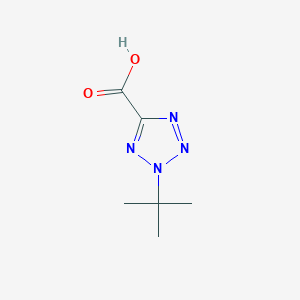
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

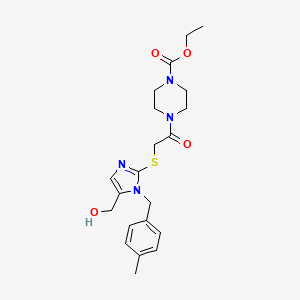
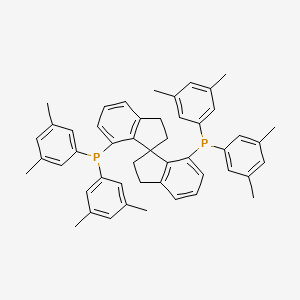
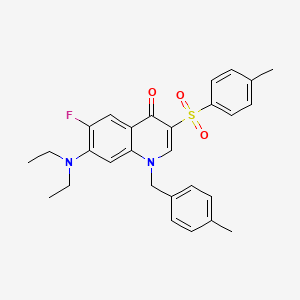

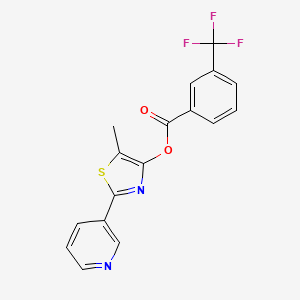
![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)
